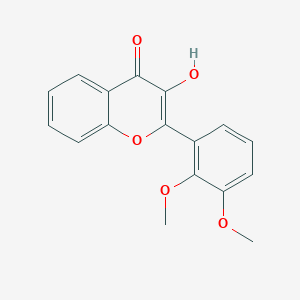

2',3'-Dimethoxy-3-hydroxyflavone

Description

Anticancer Mechanisms Targeting Tumor Microenvironment Modulation

The antitumor properties of 2',3'-dimethoxy-3-hydroxyflavone are closely linked to its ability to disrupt critical pathways in the tumor microenvironment. Flavonoids with structural similarities, such as 7,4'-dimethoxy-3-hydroxyflavone, have demonstrated inhibitory effects on protease-activated receptor 4 (PAR4), a thrombin receptor implicated in platelet-mediated tumor metastasis. By antagonizing PAR4, this compound may suppress platelet aggregation and subsequent release of growth factors like VEGF and PDGF, which fuel angiogenesis in solid tumors.

In cancer cell models, methoxylated flavonoids induce apoptosis via modulation of MAP kinase pathways. For example, 3-hydroxyflavone analogues inhibit ERK and p38 phosphorylation, leading to cell cycle arrest at the G1/S checkpoint. Structural studies suggest that the 2',3'-methoxy groups enhance lipid solubility, enabling deeper penetration into tumor cell membranes to interfere with receptor tyrosine kinase signaling. Additionally, flavonoids with similar substitution patterns reduce chromosomal instability (CIN), a driver of therapeutic resistance, by stabilizing microtubule dynamics and mitigating aneuploidy.

Table 1: Anticancer Mechanisms of Methoxylated Flavonoids

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dimethoxyphenyl)-3-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-13-9-5-7-11(16(13)21-2)17-15(19)14(18)10-6-3-4-8-12(10)22-17/h3-9,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUIFZDBIBQKJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=C(C(=O)C3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Flavonoids

Positional Isomers: Methoxy and Hydroxyl Substitutions

The biological activity of flavonoids is highly dependent on substitution patterns. Key analogs and their differences include:

Key Insights :

- Methoxy vs. For example, 7,4'-dimethoxy-3-hydroxyflavone’s antithrombotic efficacy may arise from its optimized balance of lipophilicity and hydrogen-bonding capacity .

- Positional Effects : The 2',3'-dimethoxy configuration in the target compound differs from 6,3'-dimethoxy analogs. The latter’s substitution at the 6-position (A-ring) may enhance stability in extraction processes, as seen in ultrasonic-assisted methods .

Structural-Activity Relationships (SAR)

- Hydroxyl Group at C3 : Essential for hydrogen bonding to biological targets. Its absence in 3',4'-dimethoxyflavone diminishes bioactivity .

- Methoxy Substitutions :

- 2',3'-dimethoxy groups may sterically hinder interactions with certain receptors compared to 7,4'-dimethoxy analogs.

- 6,3'-dimethoxy substitution increases thermal stability during extraction, preserving compound integrity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2',3'-Dimethoxy-3-hydroxyflavone, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a flavonoid precursor (e.g., 3-hydroxyflavone). Introduce methoxy groups at the 2' and 3' positions using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in acetone under reflux .

- Step 2 : Monitor reaction progress via TLC or HPLC. Optimize temperature (60–80°C) and reaction time (6–12 hours) to maximize yield.

- Step 3 : Purify the product using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

Q. How can researchers ensure the purity of this compound for in vitro studies?

- Methodology :

- Analytical Techniques : Use HPLC with a C18 column (mobile phase: methanol/water, 70:30 v/v) and UV detection at 280 nm . Confirm purity (>95%) by integrating peak areas.

- Structural Confirmation : Perform ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) and LC-MS for molecular ion validation (expected [M+H]⁺ at m/z 316.3) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Storage : Store in airtight containers at –20°C, protected from light and moisture. Label containers with hazard warnings (e.g., "Irritant") .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. hydroxyl groups) influence the compound’s bioactivity?

- Methodology :

- Comparative Studies : Synthesize analogs (e.g., 3',4'-dimethoxy vs. 2',5'-dimethoxy derivatives) and test antioxidant activity via DPPH/ABTS assays. Correlate substituent positions with radical scavenging efficacy .

- Computational Modeling : Use density functional theory (DFT) to calculate bond dissociation energies of phenolic O–H groups, predicting antioxidant potential .

Q. How can conflicting data on the compound’s anti-inflammatory activity be resolved?

- Methodology :

- Assay Standardization : Replicate studies using consistent cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation models. Measure TNF-α/IL-6 levels via ELISA .

- Dose-Response Analysis : Test a wide concentration range (1–100 µM) to identify biphasic effects. Use statistical tools (e.g., ANOVA with post hoc tests) to validate reproducibility .

Q. What advanced techniques are used to study the compound’s interaction with ABCG2 transporters?

- Methodology :

- Fluorescence-Based Assays : Employ Hoechst 33342 efflux assays in ABCG2-overexpressing cell lines (e.g., MCF-7/MX100). Inhibitor controls (e.g., Ko143) validate specificity .

- Molecular Docking : Simulate binding affinities using AutoDock Vina with ABCG2 crystal structures (PDB ID: 6VXH). Focus on hydrogen bonding with methoxy/hydroxy groups .

Q. How does this compound compare to natural flavonoids in pharmacokinetic profiles?

- Methodology :

- In Vivo Studies : Administer the compound (10 mg/kg, oral) to rodent models. Collect plasma samples at intervals (0–24 hours) and quantify via LC-MS/MS. Calculate AUC and half-life .

- Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption. Compare with quercetin or apigenin derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.